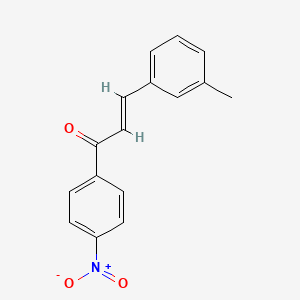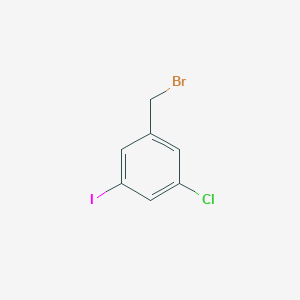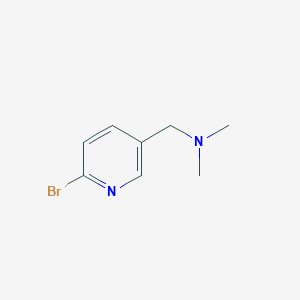
1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Vue d'ensemble
Description
The compound “1-(6-Bromopyridin-3-yl)propan-1-ol” is a brominated pyridine derivative . It has a molecular weight of 216.08 and is stored at 4°C. It is an oil in its physical form .
Molecular Structure Analysis
The InChI code for “1-(6-Bromopyridin-3-yl)propan-1-ol” is1S/C8H10BrNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5,7,11H,2H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model. Physical And Chemical Properties Analysis
The compound “1-(6-Bromopyridin-3-yl)propan-1-ol” has a molecular weight of 216.08 . It is an oil in its physical form and is stored at 4°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Lithium and Potassium Amides of Aminopyridines : A study by Scott et al. (2004) detailed the synthesis of monoarylated bromopyridines through a reaction involving 1-bromo-2,4,6-diisopropylbenzene and 2,6-dibromopyridine. This process leads to the formation of lithium aminopyridinate, a crystalline material with potential applications in organic synthesis (Scott, Schareina, Tok, & Kempe, 2004).
Facile Method for Synthesizing N-polyfluoroalkylated Heterocycles : Kolomeitsev et al. (1996) presented a method involving 4-dimethylaminopyridine treated with CF2Br2 and BrCF2CF2Br, leading to the formation of pyridinium bromides. This method has implications for the synthesis of complex organic compounds (Kolomeitsev, Schoth, Lork, & Röschenthaler, 1996).
Arylation of Adamantanamines : Averin et al. (2013) conducted a study on palladium-catalyzed arylation of amines in the adamantane series with 3-bromopyridine, leading to the formation of N-(pyridin-3-yl)-substituted amines. This research highlights a key application in the synthesis of adamantine derivatives (Averin, Baranova, Abel, Kovalev, Buryak, Butov, Savelyev, Orlinson, Novakov, & Beletskaya, 2013).
Pharmaceutical Applications
Synthesis of Novel Palladacycles : Elgazwy et al. (2013) explored the synthesis of palladacycle compounds with potential as antitumoral agents and inhibitors of cathepsin B activity. This study highlights the role of bromopyridine derivatives in developing new pharmacological agents (Elgazwy, Shehata, Zaki, Solima, & Elbakkry, 2013).
Activity Against Trypanosoma cruzi : Pereira et al. (1998) investigated the efficacy of propenamine derivatives, including bromopyridine-linked compounds, against Trypanosoma cruzi. This study provides insights into the potential therapeutic applications of these compounds in treating infections (Pereira, de Castro, & Durán, 1998).
Chemical Properties and Interactions
- Halogen Bonding and N-Arylation Interplay : Baykov et al. (2021) studied the interaction between haloarenenitriles and azines, demonstrating how steric and electronic effects influence the formation of N-arylation products. This research offers insights into the chemical behavior of bromopyridines in complex reactions (Baykov, Geyl, Ivanov, Gomila, Frontera, & Kukushkin, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
1-(6-bromopyridin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-7-3-4-8(9)10-5-7/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLOOOXUPLGJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

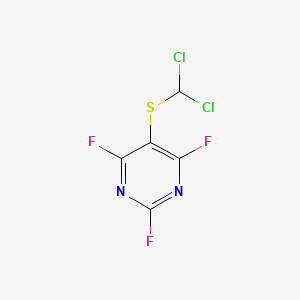


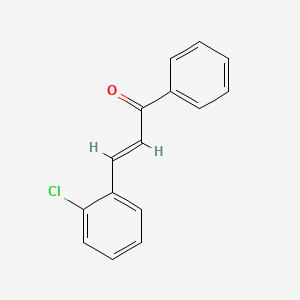

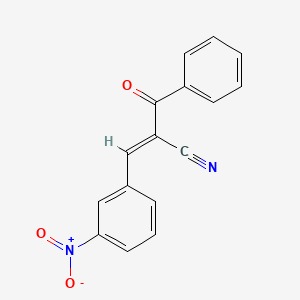
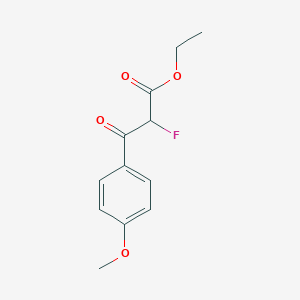

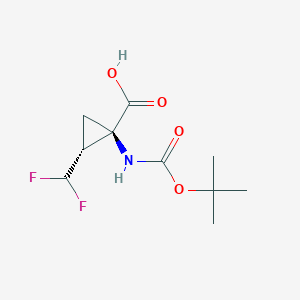
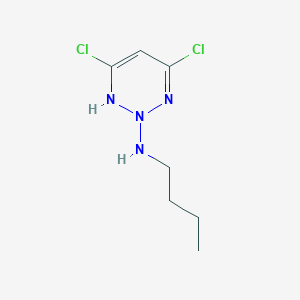
![4,4'-[1,2-Ethanediylbis(oxy)]bis-benzaldehyde](/img/structure/B6326167.png)
